A-836339: A Technical Guide to a Potent and Selective Cannabinoid Receptor 2 (CB2) Agonist
A-836339: A Technical Guide to a Potent and Selective Cannabinoid Receptor 2 (CB2) Agonist
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
A-836339 is a synthetic, potent, and highly selective full agonist for the cannabinoid receptor 2 (CB2). Developed by Abbott Laboratories, this small molecule has become a valuable pharmacological tool for investigating the therapeutic potential of CB2 receptor modulation, particularly in the context of pain and inflammation. Its primary mechanism of action is the activation of the CB2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in immune cells and to a lesser extent in the central and peripheral nervous systems. This targeted action, with significantly lower affinity for the psychoactive cannabinoid receptor 1 (CB1), makes A-836339 an attractive candidate for therapeutic development, avoiding the undesirable central nervous system effects associated with non-selective cannabinoid agonists.
Core Compound Profile
| Identifier | Value |
| IUPAC Name | N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
| CAS Number | 959746-77-1 |
| Molecular Formula | C16H26N2O2S |
| Molar Mass | 310.46 g/mol |
Primary Mechanism of Action: CB2 Receptor Agonism
A-836339 exerts its pharmacological effects by binding to and activating the CB2 receptor. The CB2 receptor is primarily coupled to the inhibitory G protein, Gαi/o. Upon activation by an agonist like A-836339, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is central to the anti-inflammatory and analgesic effects observed with CB2 receptor activation.
Quantitative Pharmacological Data
The selectivity and potency of A-836339 have been characterized through various in vitro assays. The following tables summarize the key quantitative data for human and rat cannabinoid receptors.
Table 1: Radioligand Binding Affinity (Ki)
| Receptor | Species | Ki (nM) | Reference |
| CB2 | Human | 0.64 | [1][2] |
| CB1 | Human | 270 | [1][2] |
Binding affinity was determined using competitive radioligand binding assays with [3H]-CP55,940.
Table 2: Functional Potency and Efficacy (EC50)
| Assay | Receptor | Species | EC50 (nM) | Reference |
| cAMP Inhibition | CB2 | Human | 3.1 | [3][4] |
| [35S]GTPγS Binding | CB2 | Human | 76.6 | [4] |
Functional potency was assessed by measuring the inhibition of forskolin-stimulated cAMP production and the stimulation of [35S]GTPγS binding in cells expressing the respective receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of A-836339 for CB1 and CB2 receptors.
Methodology:
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Membrane Preparation: Cell membranes are prepared from HEK293 cells stably overexpressing either human CB1 or CB2 receptors.
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Competitive Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of the high-affinity radioligand [3H]-CP55,940 and varying concentrations of unlabeled A-836339.
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Incubation: The mixture is incubated for 90 minutes at 37°C to reach binding equilibrium.
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Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
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Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
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Data Analysis: The percentage of specific binding is plotted against the log concentration of A-836339 to determine the IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Inhibition Assay
Objective: To measure the functional potency (EC50) of A-836339 in inhibiting adenylyl cyclase activity.
Methodology:
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Cell Plating: CHO-K1 cells stably expressing the human CB2 receptor are plated in a 384-well plate and incubated overnight.
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Compound Addition: Varying concentrations of A-836339 are added to the cells.
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Stimulation: Forskolin (B1673556) (a direct activator of adenylyl cyclase) is added to all wells (except for baseline controls) to stimulate cAMP production. The final concentration of forskolin is typically at its EC80.
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Incubation: The plate is incubated at room temperature for 30-45 minutes.
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cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology (e.g., LANCE Ultra cAMP Detection Kit).
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Data Analysis: The reduction in the forskolin-stimulated cAMP signal is plotted against the log concentration of A-836339. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
In Vivo Pain Models
A-836339 has demonstrated efficacy in preclinical models of both inflammatory and neuropathic pain.
4.3.1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Objective: To assess the anti-hyperalgesic effects of A-836339 in a model of persistent inflammatory pain.
Protocol:
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Induction: A persistent inflammatory state is induced by a single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a rat.
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Drug Administration: A-836339 or vehicle is administered systemically (e.g., intraperitoneally or orally) at various doses.
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Behavioral Testing: Nociceptive thresholds are measured at different time points post-drug administration. This is typically assessed by measuring the paw withdrawal latency to a thermal stimulus (Hargreaves test) or the paw withdrawal threshold to a mechanical stimulus (von Frey filaments).
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Data Analysis: The reversal of CFA-induced thermal hyperalgesia or mechanical allodynia by A-836339 is quantified and compared to the vehicle-treated group.
4.3.2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To evaluate the anti-allodynic effects of A-836339 in a model of nerve injury-induced neuropathic pain.
Protocol:
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Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level, and loose ligatures are placed around it, causing a chronic constriction.
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Drug Administration: After a period for the development of neuropathic pain symptoms (typically 7-14 days), A-836339 or vehicle is administered.
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Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, measuring the paw withdrawal threshold to a non-noxious mechanical stimulus.
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Data Analysis: The increase in paw withdrawal threshold following A-836339 treatment is compared to the baseline and vehicle-treated groups to determine the extent of analgesia.
Concluding Remarks
A-836339 is a well-characterized and highly selective CB2 receptor agonist that serves as a critical tool for preclinical research into the role of the CB2 receptor in various physiological and pathological processes. Its potent anti-inflammatory and analgesic properties, demonstrated in robust in vitro and in vivo models, underscore the therapeutic potential of targeting the CB2 receptor for the treatment of pain and inflammatory disorders without the psychotropic side effects associated with CB1 receptor activation. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize A-836339 in their studies.
References
- 1. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. Application of the chronic constriction injury of the partial sciatic nerve model to assess acupuncture analgesia - PMC [pmc.ncbi.nlm.nih.gov]
